2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[g]chromene core substituted with amino, bromo, methoxyphenyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[g]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of the bromo group: Bromination of the benzo[g]chromene core is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amino group addition:
Methoxyphenyl substitution:
Carbonitrile group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-bromo-4H-chromene-3-carbonitrile
Uniqueness
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPBXHWWYPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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